molecular formula C17H13FINO B14583474 6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one CAS No. 61298-02-0

6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one

Cat. No.: B14583474
CAS No.: 61298-02-0
M. Wt: 393.19 g/mol
InChI Key: DBPBFLPLPCBUPZ-UHFFFAOYSA-N
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Description

6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, an iodophenylmethyl group at the 1st position, and a methyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached through a nucleophilic substitution reaction using 4-iodobenzyl chloride and a suitable base.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target, while the iodophenylmethyl group provides additional interactions. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Lacks the iodophenylmethyl and methyl groups.

    4-Methylquinoline: Lacks the fluorine and iodophenylmethyl groups.

    1-Benzylquinolin-2(1H)-one: Lacks the fluorine and methyl groups.

Uniqueness

6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its binding affinity, while the iodophenylmethyl group provides additional interactions, making it a valuable compound in medicinal chemistry and biological studies.

Properties

CAS No.

61298-02-0

Molecular Formula

C17H13FINO

Molecular Weight

393.19 g/mol

IUPAC Name

6-fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2-one

InChI

InChI=1S/C17H13FINO/c1-11-8-17(21)20(10-12-2-5-14(19)6-3-12)16-7-4-13(18)9-15(11)16/h2-9H,10H2,1H3

InChI Key

DBPBFLPLPCBUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)I

Origin of Product

United States

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